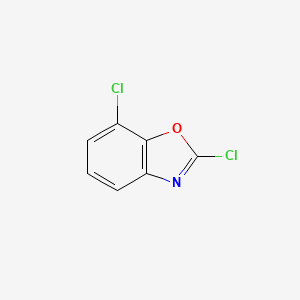
2,7-二氯苯并恶唑
描述
2,7-Dichlorobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with chlorine atoms substituted at the 2nd and 7th positions. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
科学研究应用
2,7-Dichlorobenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
2,7-Dichlorobenzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Biochemical Pathways
They have been found to exhibit antimicrobial activity against several bacterial and fungal strains , and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Result of Action
Benzoxazole derivatives have been found to possess potent anticancer activity . They have also shown antimicrobial activity against several bacterial and fungal strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dichlorobenzoxazole. For instance, the synthesis of benzoxazole derivatives has been found to be influenced by different reaction conditions and catalysts . .
生化分析
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichlorobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with dichlorobenzene in the presence of a dehydrating agent such as phosphorus oxychloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions at temperatures ranging from 120°C to 200°C .
Industrial Production Methods: In industrial settings, the production of 2,7-Dichlorobenzoxazole may involve continuous flow processes to ensure high yield and purity. The use of high-boiling solvents like o-dichlorobenzene and controlled addition of reagents can optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions: 2,7-Dichlorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxazole ring can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can form larger heterocyclic structures through cyclization with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically under anhydrous conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are often employed.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of benzoxazole.
Reduction Products: Reduced forms of the oxazole ring.
相似化合物的比较
- 2,6-Dichlorobenzoxazole
- 2,5-Dichlorobenzoxazole
- 2,4-Dichlorobenzoxazole
Comparison: 2,7-Dichlorobenzoxazole is unique due to the specific positioning of chlorine atoms, which can influence its electronic properties and reactivity. Compared to 2,6-Dichlorobenzoxazole, it may exhibit different biological activities and chemical reactivity due to the altered electronic distribution. The position of chlorine atoms can also affect the compound’s solubility and stability .
属性
IUPAC Name |
2,7-dichloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKWVONFSNHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-34-1 | |
| Record name | 2,7-dichloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)

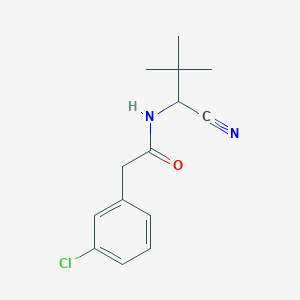

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2371259.png)
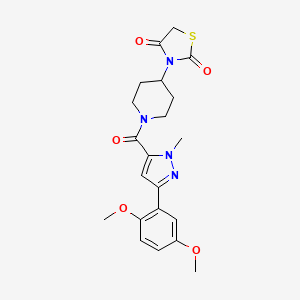
![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)

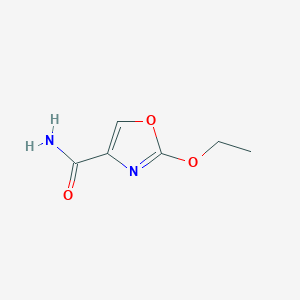
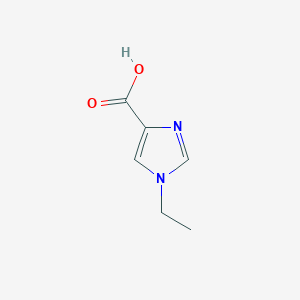
![ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2371268.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)
